methyl 5-((3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-31-18-8-6-15(13-20(18)32-2)10-12-26-22(28)21-17(5-4-11-25-21)27(24(26)30)14-16-7-9-19(34-16)23(29)33-3/h4-9,11,13H,10,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZTVQUXGDESDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(O4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-((3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity based on current research findings, including its effects on various cellular pathways and potential therapeutic applications.
Chemical Structure and Properties
This compound features a furan-2-carboxylate backbone with a pyrido[3,2-d]pyrimidine moiety. The presence of the dimethoxyphenethyl group suggests potential interactions with biological targets due to its hydrophobic and electron-donating properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O5 |
| Molecular Weight | 382.40 g/mol |
| CAS Number | [Not available] |
| Melting Point | [Not available] |
The biological activity of this compound may involve several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of death receptors and modulation of apoptotic proteins such as Bax and caspases .
- Inhibition of Cell Growth : Studies indicate that derivatives can inhibit cell growth in various cancer cell lines by interfering with key signaling pathways such as NF-κB and STAT3 .
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer progression or inflammation.
In Vitro Studies
Recent studies have demonstrated the compound's ability to induce apoptosis in colon cancer cell lines (e.g., HCT116 and SW480). The following table summarizes key findings from these studies:
| Study Reference | Cell Line | Concentration (μg/ml) | Apoptosis Rate (%) | Mechanism of Action |
|---|---|---|---|---|
| HCT116 | 0-15 | 60.31 | Activation of Fas and DR3 | |
| SW480 | 0-15 | 67.64 | Inhibition of NF-κB |
These results suggest that this compound may possess significant anti-cancer properties.
Case Studies
- Colon Cancer : In a detailed investigation into its effects on colon cancer cells, the compound was shown to significantly reduce cell viability in a dose-dependent manner. The study highlighted the role of apoptotic pathways activated by the compound which led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- Mechanistic Insights : Another study illustrated that compounds similar to this one inhibit NF-κB activity, which is often constitutively active in various cancers. This inhibition correlated with decreased cell proliferation and increased sensitivity to apoptosis-inducing agents .
Q & A
Q. What are the key synthetic strategies and critical reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including coupling of the pyrido[3,2-d]pyrimidine core with the 3,4-dimethoxyphenethyl group and furan-2-carboxylate moiety. Critical steps include:
- Nucleophilic substitution for attaching the phenethyl group to the pyrido-pyrimidine scaffold under reflux in ethanol or DMF .
- Methylation of the furan-carboxylic acid derivative using trimethylsilyl diazomethane or dimethyl sulfate in the presence of a base (e.g., triethylamine) .
- Purification via column chromatography or preparative HPLC to isolate the final product (>95% purity) . Reaction monitoring by TLC and HPLC is essential to ensure intermediate stability and minimize side products .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions and stereochemistry, particularly the methoxy and carbonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns .
- HPLC-PDA : Validates purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrido[3,2-d]pyrimidine core formation be addressed?
Regioselectivity in heterocycle formation is influenced by:
- Catalyst choice : Palladium catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency between pyrimidine precursors and aryl halides .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stabilization during cyclization .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during nucleophilic substitutions . Computational modeling (DFT) can predict reactive sites to guide experimental design .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Discrepancies in potency (e.g., kinase inhibition) may arise from:
- Assay conditions : Variations in buffer pH, ATP concentration, or enzyme isoforms (e.g., EGFR-TK vs. VEGFR-2) .
- Compound stability : Hydrolysis of ester groups in aqueous media can reduce efficacy; stability studies via LC-MS are recommended .
- Structural analogs : Compare activity of derivatives (e.g., replacing the furan with thiophene) to identify pharmacophore contributions .
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% .
- Flow chemistry : Enables continuous processing of unstable intermediates (e.g., nitroalkene precursors) .
- Solvent recycling : Ethanol/water mixtures reduce costs and environmental impact .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for this compound?
Solubility discrepancies may stem from:
- Polymorphism : Crystalline vs. amorphous forms (confirmed via XRD) exhibit different solubility in DMSO or PBS .
- pH-dependent ionization : The carboxylic ester group may hydrolyze under basic conditions, altering solubility . Standardized protocols (e.g., USP <1236>) for solubility testing are critical for reproducibility.
Methodological Recommendations
Q. What strategies mitigate degradation during biological assays?
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis .
- Serum pre-treatment : Incubate with fetal bovine serum (FBS) to assess protein-binding effects on stability .
- LC-MS monitoring : Track degradation products in real-time during cell-based assays .
Structural-Activity Relationship (SAR) Considerations
Q. How does the 3,4-dimethoxyphenethyl group influence target binding?
- Hydrophobic interactions : The dimethoxy group enhances binding to hydrophobic pockets in kinase domains (e.g., CDK2) .
- Electron-donating effects : Methoxy groups increase π-π stacking with aromatic residues (e.g., Phe80 in EGFR) . Methyl-to-ethoxy substitutions reduce potency by 3-fold, highlighting steric limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
